Elucidation of the Molecular Structure of 2-Boc-5-oxo-octahydro-isoindole: A Technical Guide
Elucidation of the Molecular Structure of 2-Boc-5-oxo-octahydro-isoindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 2-Boc-5-oxo-octahydro-isoindole, a key heterocyclic building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this exact compound in peer-reviewed literature, this guide utilizes established spectroscopic principles and data from closely related analogs to present a robust methodology for its characterization. This document outlines the expected spectroscopic signatures, provides detailed, illustrative experimental protocols for its synthesis and analysis, and presents a logical workflow for its structural verification.
Introduction
2-Boc-5-oxo-octahydro-isoindole, with the IUPAC name tert-butyl 6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate, is a bicyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the isoindole core and a ketone functional group. Its rigid, saturated ring system and versatile functional groups make it a valuable scaffold for the synthesis of complex molecular architectures and novel therapeutic agents. The precise characterization of its structure is paramount for its application in drug discovery and development.
Compound Profile
| Property | Value |
| Molecular Formula | C₁₃H₂₁NO₃ |
| Molecular Weight | 239.31 g/mol |
| CAS Number | 203661-68-1 |
Spectroscopic Data Analysis (Illustrative)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 2-Boc-5-oxo-octahydro-isoindole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.5 - 3.2 | m | 4H | N-CH₂ |
| ~2.8 - 2.5 | m | 2H | CH (bridgehead) |
| ~2.4 - 2.1 | m | 4H | CH₂ adjacent to C=O |
| ~1.9 - 1.6 | m | 2H | CH₂ |
| 1.45 | s | 9H | C(CH₃)₃ (Boc) |
Note: The chemical shifts are approximate and based on the analysis of similar N-Boc protected heterocyclic systems. The multiplicity of the aliphatic protons is expected to be complex due to overlapping signals and diastereotopicity.
Table 2: Predicted ¹³C NMR Data for 2-Boc-5-oxo-octahydro-isoindole
| Chemical Shift (δ) ppm | Assignment |
| ~210 | C=O (ketone) |
| ~155 | C=O (Boc) |
| ~80 | C (CH₃)₃ (Boc) |
| ~50 - 40 | N-C H₂ and bridgehead C H |
| ~40 - 30 | C H₂ adjacent to C=O |
| ~28 | C(C H₃)₃ (Boc) |
| ~25 | C H₂ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-Boc-5-oxo-octahydro-isoindole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975, 2870 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ketone) |
| ~1690 | Strong | C=O stretch (Boc carbamate) |
| ~1475, 1365 | Medium | C-H bend (CH₂ and CH₃) |
| ~1160 | Strong | C-O stretch (Boc) |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern.
Table 4: Expected Mass Spectrometry Fragmentation for 2-Boc-5-oxo-octahydro-isoindole
| m/z | Interpretation |
| 239 | [M]⁺, Molecular ion |
| 183 | [M - C₄H₈]⁺ or [M - 56]⁺, Loss of isobutylene from Boc group |
| 139 | [M - C₅H₈O₂]⁺ or [M - 100]⁺, Loss of the entire Boc group |
| 111 | Further fragmentation of the isoindole core |
Experimental Protocols (Illustrative)
The following protocols are representative examples of how 2-Boc-5-oxo-octahydro-isoindole could be synthesized and analyzed. These are based on established methodologies for similar compounds.
Synthesis via Diels-Alder Reaction and Oxidation
A plausible synthetic route involves an initial Diels-Alder reaction to form the octahydro-isoindole core, followed by oxidation to introduce the ketone functionality.
Step 1: N-Boc-protection of a suitable diene.
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To a solution of the starting amine in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and triethylamine (TEA).
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Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected diene.
Step 2: Diels-Alder Cycloaddition.
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Dissolve the N-Boc protected diene and a suitable dienophile (e.g., maleic anhydride) in toluene.
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Heat the mixture to reflux (approximately 110 °C) for 24-48 hours.
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Cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the resulting cycloadduct by column chromatography on silica gel.
Step 3: Oxidation to the Ketone.
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Dissolve the alcohol precursor in DCM.
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Add Dess-Martin periodinane (DMP) to the solution.
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Stir the reaction at room temperature for 2-4 hours.
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Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic layer and purify the crude product by flash chromatography to obtain 2-Boc-5-oxo-octahydro-isoindole.
Spectroscopic Analysis
NMR Spectroscopy:
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Prepare a ~5-10 mg sample of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
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Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.
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Process the data using appropriate software to assign the chemical shifts and determine the connectivity of the atoms.
IR Spectroscopy:
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Obtain the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
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Record the spectrum from 4000 to 400 cm⁻¹.
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Identify the characteristic absorption bands for the ketone and carbamate carbonyl groups, as well as the C-H and C-O stretches.
Mass Spectrometry:
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Analyze the sample using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of Methodologies
The following diagrams illustrate the logical workflow for the structure elucidation and a potential signaling pathway context, should this molecule be used in a biological setting.
Caption: Workflow for the Synthesis and Structure Elucidation.
Caption: Hypothetical Signaling Pathway Involvement.
Conclusion
The structural elucidation of 2-Boc-5-oxo-octahydro-isoindole relies on a synergistic application of modern synthetic and analytical techniques. Although specific, published experimental data for this molecule is scarce, this guide provides a robust framework for its characterization based on the well-established chemistry and spectroscopy of its analogs. The provided illustrative data and protocols serve as a valuable resource for researchers working with this and related heterocyclic compounds, facilitating their synthesis, purification, and structural confirmation, and ultimately enabling their application in the development of new chemical entities.
